2-Diazoniobenzoate

Descripción general

Descripción

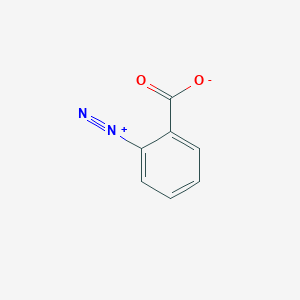

2-diazoniobenzoate is the aromatic diazonium ion that is diazotised 2-aminobenzoic acid. It has a role as a hapten. It derives from a benzoate.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1. Reaction with Arynes

One significant application of 2-diazoniobenzoate is its role in generating benzyne, which can be utilized in various coupling reactions. For instance, the thermal decomposition of this compound at elevated temperatures leads to the formation of benzyne, which can then react with nucleophiles such as methyl 2-aminobenzoates. This reaction has been documented to yield acridin-9(10H)-ones and related systems, showcasing the compound's ability to facilitate complex organic transformations .

Table 1: Reaction Conditions for Benzyne Generation from this compound

| Temperature (°C) | Solvent | Yield (%) | Product |

|---|---|---|---|

| 80 | Dichloroethane | Varies | Acridin derivatives |

| 160 | Benzonitrile | Varies | π-extended PDIs |

2.2. π-Extension Reactions

In recent studies, this compound has been employed in bay-region-selective annulative π-extension (APEX) reactions involving perylene diimides (PDIs). The use of this compound allows for the synthesis of π-extended PDIs through Diels–Alder reactions with arynes, leading to novel materials with potential applications in photonics and electronics .

Case Study: PDI Synthesis via APEX

- Research Findings : A study demonstrated that using this compound resulted in lower yields compared to other precursors, indicating its thermal lability but still providing a pathway for synthesizing complex PDIs .

- Yield Data : The reaction yielded π-extended products with varying efficiencies depending on the reaction conditions.

Nanotechnology Applications

3.1. Light-Driven Nanomotors

This compound has been utilized in the development of synthetic light-driven nanomotors. These systems leverage the compound's ability to generate reactive species under light exposure, facilitating movement along microtubules and enabling cargo transport at nanoscale levels .

Table 2: Performance Metrics of Nanomotors Utilizing this compound

| Parameter | Value |

|---|---|

| Maximum Velocity | Up to 800 nm/s |

| Cargo Capacity | Variable |

| Efficiency | High |

Conclusion and Future Directions

The applications of this compound span across synthetic organic chemistry and nanotechnology, highlighting its importance as a building block for more complex molecular architectures. Future research may focus on optimizing reaction conditions to improve yields and exploring additional applications in material sciences and drug delivery systems.

Análisis De Reacciones Químicas

Formation of 2-Diazoniobenzoate

This compound (C₇H₄N₂O₂) is the diazonium ion derived from 2-aminobenzoic acid (o-aminobenzoic acid) through diazotization. This process involves nitrous acid (HNO₂) and a strong acid like HCl, converting the amino group (-NH₂) into a diazonium group (-N₂⁺) . The reaction mechanism proceeds via the formation of the nitrosonium ion (NO⁺), which reacts with the aromatic amine to form the diazonium salt .

Key Formation Steps

-

Nitrosonium ion formation :

-

Diazonium ion formation :

The resulting diazonium ion is stabilized in acidic conditions and typically used immediately in subsequent reactions due to its instability .

Substitution Reactions

This compound undergoes substitution reactions where the diazonium group (-N₂⁺) is replaced by other nucleophiles. These reactions are catalyzed by copper(I) salts and are known as Sandmeyer reactions .

Halide Substitution

-

Chloride replacement :

-

Bromide replacement :

Hydroxyl Group Replacement

Heating the diazonium salt in aqueous solution leads to hydrolysis:

This yields 2-carboxybenzoic acid (salicylic acid) .

Nitro Group Replacement

Using nitrous acid and copper(I) sulfate:

Coupling Reactions

This compound participates in azo coupling reactions with electron-rich aromatic compounds, forming azo dyes.

Reaction with Phenol

In alkaline conditions:

This produces an orange-yellow azo compound .

Reaction with Naphthalen-2-ol

The product is an orange-red azo compound .

Annulative π-Extension (APEX) Reaction

This compound has been used in annulative π-extension (APEX) reactions to synthesize polycyclic aromatic hydrocarbons (PAHs). For example:

-

Single-APEX product :

-

Double-APEX product :

These reactions proceed via inverse-electron-demand Diels–Alder mechanisms, yielding PAHs with high regioselectivity .

Table 1: Reaction Conditions for APEX Reactions

| Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Single-APEX | 160 | 22 | 63 |

| Double-APEX | 160 | 22 | 13 |

Table 2: Substitution Products of this compound

| Nucleophile | Product | Catalyst | Citation |

|---|---|---|---|

| Cl⁻ | 2-Chlorobenzoic acid | CuCl | |

| Br⁻ | 2-Bromobenzoic acid | CuBr | |

| OH⁻ | Salicylic acid | H₂O |

Propiedades

IUPAC Name |

2-diazoniobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZBDLSCPJIJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275113 | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-42-0 | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-carboxy-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.